2-Bromo-8-(trifluoromethyl)quinazoline
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Overview
Description
2-Bromo-8-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of bromine and trifluoromethyl groups in the quinazoline ring enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed cross-coupling reaction, where a brominated quinazoline precursor reacts with a trifluoromethylating agent under specific conditions . Another approach involves the direct bromination of 8-(trifluoromethyl)quinazoline using bromine or a brominating reagent .
Industrial Production Methods
Industrial production of 2-Bromo-8-(trifluoromethyl)quinazoline often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can optimize the reaction conditions, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-8-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to yield dihydroquinazolines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl groups, facilitated by transition metal catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium or nickel catalysts with appropriate ligands.
Major Products
Substitution: Formation of substituted quinazolines.
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Coupling: Aryl or alkyl quinazolines.
Scientific Research Applications
2-Bromo-8-(trifluoromethyl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Bromo-8-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions . The presence of bromine and trifluoromethyl groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromoquinazoline: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
8-(Trifluoromethyl)quinazoline: Lacks the bromine atom, affecting its reactivity and applications.
2,8-Dibromoquinazoline: Contains two bromine atoms, leading to distinct reactivity patterns.
Uniqueness
2-Bromo-8-(trifluoromethyl)quinazoline is unique due to the combined presence of bromine and trifluoromethyl groups, which confer enhanced chemical stability, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H4BrF3N2 |
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Molecular Weight |
277.04 g/mol |
IUPAC Name |
2-bromo-8-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H4BrF3N2/c10-8-14-4-5-2-1-3-6(7(5)15-8)9(11,12)13/h1-4H |
InChI Key |
DYUINUDNEQHMFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N=C2C(=C1)C(F)(F)F)Br |
Origin of Product |
United States |
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